molecular formula C14H17N5 B8295793 3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentanamine

3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentanamine

Cat. No. B8295793
M. Wt: 255.32 g/mol
InChI Key: KPYMPRAAVFVPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentanamine is a useful research compound. Its molecular formula is C14H17N5 and its molecular weight is 255.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

IUPAC Name

3-methyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)cyclopentan-1-amine

InChI

InChI=1S/C14H17N5/c1-8-4-9(15)5-10(8)12-6-17-13-7-18-14-11(19(12)13)2-3-16-14/h2-3,6-10,16H,4-5,15H2,1H3

InChI Key

KPYMPRAAVFVPGM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of N,N-dibenzyl-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclo-pentanamine (1.84 g, 4.22 mmol, Preparation #52) in EtOH (50 mL) was added 20 wt % Pd(OH)2 on C (0.43 g, 0.61 mmol) and the resulting mixture was shaken under hydrogen pressure of about 50 psi on a Parr shaker at about 50° C. for about 2 h. The catalyst was filtered off using a pad of Celite®, 20 wt % Pd(OH)2 on C (0.43 g, 0.61 mmol) was added, and the mixture was shaken under hydrogen pressure of about 50 psi on a Parr shaker at about 50° C. for about 16 h. The catalyst was filtered off using a pad of Celite®, 20 wt % Pd(OH)2 on C (0.43 g, 0.61 mmol) was added, and the mixture was shaken under hydrogen pressure of about 50 psi on a Parr shaker at about 50° C. for about 4 h. The catalyst was filtered off using a pad of Celite® and the filtrate was concd under reduced pressure to yield 3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentanamine (0.88 g, 82%) as an off-white amorphous solid: LC/MS (Table 1, Method a) Rt=0.75 min and 0.87 min; MS m/z 256 (M+H)+.
Name
N,N-dibenzyl-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclo-pentanamine
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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